4-(m-Tolyloxy)benzenesulfonyl chloride
Overview
Description
4-(m-Tolyloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S and a molecular weight of 282.75 g/mol . It is also known by its IUPAC name, 4-(3-methylphenoxy)benzenesulfonyl chloride . This compound is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis.
Preparation Methods
4-(m-Tolyloxy)benzenesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-(m-tolyloxy)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:
4-(m-Tolyloxy)benzenesulfonic acid+SOCl2→4-(m-Tolyloxy)benzenesulfonyl chloride+SO2+HCl
In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as chlorinating agents . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Scientific Research Applications
4-(m-Tolyloxy)benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(m-Tolyloxy)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is a strong electrophile, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
4-(m-Tolyloxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride . While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the m-tolyloxy substituent, which can influence its reactivity and applications.
Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl chloride without additional substituents.
p-Toluenesulfonyl chloride: Contains a p-tolyl group instead of the m-tolyloxy group.
Chlorosulfonic acid: A strong acid and chlorinating agent used in the synthesis of sulfonyl chlorides.
Properties
IUPAC Name |
4-(3-methylphenoxy)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-3-2-4-12(9-10)17-11-5-7-13(8-6-11)18(14,15)16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZTWUXYRFLIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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